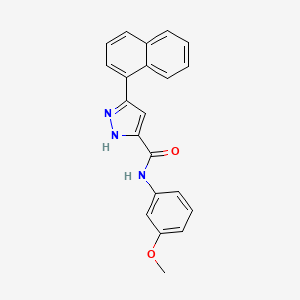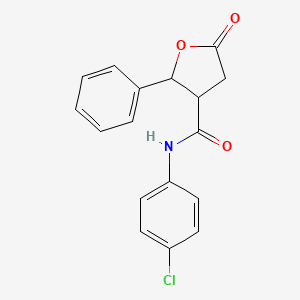![molecular formula C19H25N3O2 B12489856 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine](/img/structure/B12489856.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound featuring a bicyclic norbornene structure fused with a piperazine ring and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine typically involves multiple steps:
Formation of the Bicyclic Norbornene Intermediate: This step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, to form the bicyclic norbornene structure.
Introduction of the Piperazine Ring: The norbornene intermediate is then reacted with piperazine under suitable conditions to form the bicyclo[2.2.1]hept-5-en-2-ylmethyl piperazine derivative.
Attachment of the Nitrobenzyl Group: Finally, the nitrobenzyl group is introduced through a nucleophilic substitution reaction, typically using 2-nitrobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Piperazines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which may interact with biological receptors. The piperazine ring can also participate in binding interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-aminobenzyl)piperazine: Features an amino group instead of a nitro group, altering its chemical and biological properties.
Uniqueness
1-(Bicyclo[22
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)19-4-2-1-3-17(19)13-20-7-9-21(10-8-20)14-18-12-15-5-6-16(18)11-15/h1-6,15-16,18H,7-14H2 |
Clave InChI |
WRESZNUCZXPYJA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
![1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone](/img/structure/B12489787.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489790.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate](/img/structure/B12489811.png)
![N-[1-(4-Hydroxybenzyl)cyclohexyl]-2-phenylacetamide](/img/structure/B12489816.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12489823.png)
![5-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12489827.png)


![N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B12489834.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489849.png)

![2-[4-(3-hydroxy-4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12489858.png)
